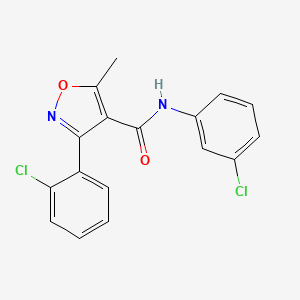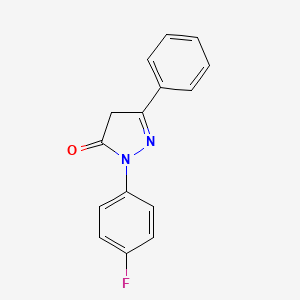
1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(4-Fluorophényl)-3-phényl-1H-pyrazol-5(4H)-one est un composé chimique qui a suscité un intérêt considérable dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrazole substitué par un fluorophényle et un groupe phényle. La présence de l'atome de fluor dans le cycle phényle confère des propriétés chimiques distinctes au composé, ce qui en fait un sujet d'étude précieux en chimie médicinale et dans d'autres disciplines scientifiques .
Méthodes De Préparation
La synthèse du 1-(4-Fluorophényl)-3-phényl-1H-pyrazol-5(4H)-one implique généralement la réaction de dérivés d'hydrazine appropriés avec des acétophénones substituées. Les conditions réactionnelles incluent souvent l'utilisation de catalyseurs acides ou basiques pour faciliter le processus de cyclisation. Une voie de synthèse courante implique la condensation de la 4-fluorophénylhydrazine avec la benzoylacétone dans des conditions de reflux, suivie d'une cyclisation pour former le cycle pyrazole .
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Le 1-(4-Fluorophényl)-3-phényl-1H-pyrazol-5(4H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés de pyrazole correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés de pyrazole réduits.
Substitution : L'atome de fluor dans le cycle phényle peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides pyrazole carboxyliques, tandis que la réduction peut produire des dérivés de pyrazoline.
Applications De Recherche Scientifique
Le 1-(4-Fluorophényl)-3-phényl-1H-pyrazol-5(4H)-one a un large éventail d'applications en recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.
Biologie : En recherche biologique, le composé est étudié pour son potentiel en tant que ligand dans des études de liaison aux récepteurs.
Médecine : Le composé a été évalué pour son activité antiproliférative contre des lignées de cellules cancéreuses.
Mécanisme d'action
Le mécanisme d'action du 1-(4-Fluorophényl)-3-phényl-1H-pyrazol-5(4H)-one implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, il a été démontré que le composé agissait comme un antagoniste du récepteur aux androgènes, inhibant l'activité des récepteurs aux androgènes dans les cellules cancéreuses de la prostate. Cette inhibition entraîne une diminution de l'expression des gènes sensibles aux androgènes, tels que l'APS, réduisant ainsi la prolifération des cellules cancéreuses .
Les voies moléculaires impliquées dans ce mécanisme comprennent la liaison du composé au domaine de liaison au ligand du récepteur aux androgènes, empêchant le récepteur d'interagir avec ses ligands naturels. Cette perturbation des interactions récepteur-ligand conduit finalement à la régulation négative des gènes sensibles aux androgènes.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets. In medicinal chemistry, the compound has been shown to act as an androgen receptor antagonist, inhibiting the activity of androgen receptors in prostate cancer cells. This inhibition leads to a decrease in the expression of androgen-responsive genes, such as PSA, thereby reducing cancer cell proliferation .
The molecular pathways involved in this mechanism include the binding of the compound to the ligand-binding domain of the androgen receptor, preventing the receptor from interacting with its natural ligands. This disruption of receptor-ligand interactions ultimately leads to the downregulation of androgen-responsive genes.
Comparaison Avec Des Composés Similaires
Le 1-(4-Fluorophényl)-3-phényl-1H-pyrazol-5(4H)-one peut être comparé à d'autres composés similaires, tels que :
3-(4-Fluorophényl)-1H-pyrazole : Ce composé n'a pas le groupe phényle en position 3, ce qui peut affecter son affinité de liaison et son activité biologique.
1-(4-Chlorophényl)-3-phényl-1H-pyrazol-5(4H)-one : La substitution du fluor par le chlore peut entraîner des différences en termes de réactivité chimique et d'effets biologiques.
1-(4-Méthylphényl)-3-phényl-1H-pyrazol-5(4H)-one : La présence d'un groupe méthyle au lieu d'un atome de fluor peut modifier la lipophilie et les propriétés pharmacocinétiques du composé.
Le caractère unique du 1-(4-Fluorophényl)-3-phényl-1H-pyrazol-5(4H)-one réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. L'atome de fluor améliore l'affinité de liaison du composé à certaines cibles moléculaires, ce qui en fait un composé précieux dans la découverte de médicaments et dans d'autres applications de recherche scientifique .
Propriétés
Formule moléculaire |
C15H11FN2O |
|---|---|
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-5-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C15H11FN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-9H,10H2 |
Clé InChI |
YMFVASZWVZMOQU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN(C1=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12120635.png)
![7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylmethoxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12120639.png)

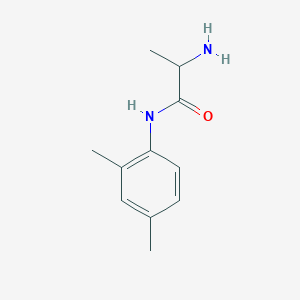
![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)
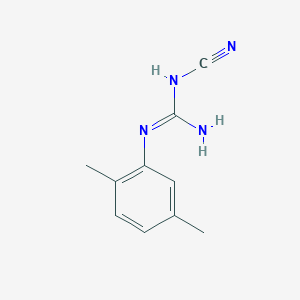
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)

![1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12120689.png)
![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide](/img/structure/B12120696.png)
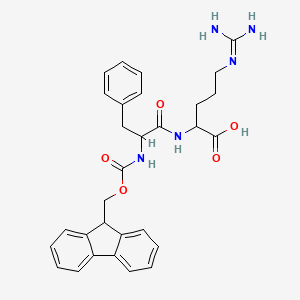

![2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12120720.png)
